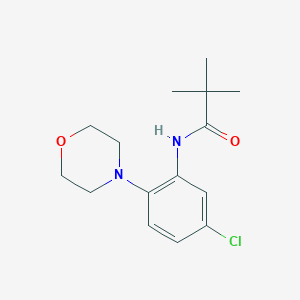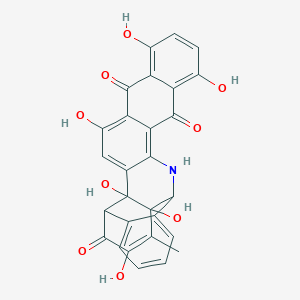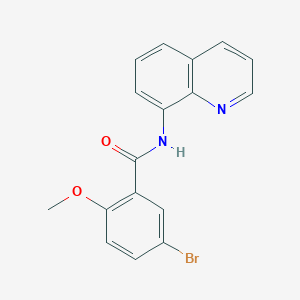
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have several biochemical and physiological effects. It increases the production of cGMP, which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 also has antioxidant properties, which can protect cells from oxidative stress. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to reduce inflammation and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has several advantages for lab experiments. It is a potent sGC activator, which can be used to study the role of cGMP in various physiological processes. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 is its low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543. One potential area of research is the development of new therapeutic applications for N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 and its effects on various physiological processes. Moreover, the development of new analogs of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 with improved solubility and potency could also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with butyl azide, followed by the cyclization of the resulting intermediate with sodium hydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. It has been shown to exhibit vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been found to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide 41-8543 has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
N-(2-butyl-2H-tetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C15H21N5O2 |
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-5-9-20-18-15(17-19-20)16-14(21)10-22-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,16,18,21) |
Clé InChI |
QNMXUMCJMOIKCG-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)
![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)